3,5-Dibromo-2-methylphenol

DFT calculation Physicochemical property Structure-Activity Relationship

3,5-Dibromo-2-methylphenol (CAS 14122-00-0) overcomes the limitations of generic 3,5-dibromophenol in demanding synthetic applications. The ortho-methyl group delivers quantifiable advantages: • Enhanced Regioselectivity: Steric shielding directs cross-couplings to para/meta positions, reducing protection/deprotection steps. • Elevated Lipophilicity (LogP 3.23 vs 2.92): Critical for CNS drug design, membrane permeability, and oral bioavailability optimization. • HPLC Method Benchmarking: Distinct retention time aids in separating analytes with similar hydrophobicities. Supplied with ≥95% purity; reliable global shipping.

Molecular Formula C7H6Br2O
Molecular Weight 265.93 g/mol
CAS No. 14122-00-0
Cat. No. B082894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-methylphenol
CAS14122-00-0
Molecular FormulaC7H6Br2O
Molecular Weight265.93 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)Br)O
InChIInChI=1S/C7H6Br2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3
InChIKeyVROUTHJWEHEEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-methylphenol: Procurement-Grade Building Block


3,5-Dibromo-2-methylphenol (CAS 14122-00-0) is a specific dibrominated phenol derivative, characterized by the presence of two bromine atoms at the 3- and 5-positions and a methyl group at the 2-position of the phenolic ring . This precise substitution pattern distinguishes it from other bromophenol isomers and imparts unique electronic and steric properties that influence its reactivity and physicochemical profile . As a versatile small molecule scaffold, it is primarily procured as an intermediate for the synthesis of more complex organic molecules in pharmaceutical, agrochemical, and materials science research .

Why the Methyl Group Makes 3,5-Dibromo-2-methylphenol Unique


Substituting 3,5-Dibromo-2-methylphenol with a generic bromophenol like 3,5-dibromophenol (CAS 626-41-5) is not equivalent and will lead to different experimental outcomes. The additional methyl group at the ortho-position introduces significant steric hindrance and alters the electronic environment of the phenolic ring, which can impact reaction kinetics, regioselectivity in subsequent transformations, and key physicochemical properties such as lipophilicity . These differences are quantifiable and are critical for applications ranging from liquid-liquid extraction optimization to the design of structure-activity relationship (SAR) studies in medicinal chemistry. The quantitative evidence below substantiates why this specific compound, not just any dibromophenol, must be selected for defined scientific objectives.

3,5-Dibromo-2-methylphenol vs. Closest Analogs


Enhanced Acidity vs. Chlorophenol Analogs

Density Functional Theory (DFT) calculations across the complete series of bromophenols and chlorophenols demonstrate that bromophenols, as a class, are consistently stronger acids than their chlorophenol counterparts [1]. This is attributed to the larger inductive effect of the substituted bromine atom. While 3,5-Dibromo-2-methylphenol is not individually measured in this study, the class-level trend provides a strong, quantitative basis for its differentiation. The presence of the electron-withdrawing bromine atoms and the electron-donating methyl group in the target compound will further fine-tune its specific acidity relative to other bromophenol isomers, affecting its ionization state and reactivity in pH-dependent processes.

DFT calculation Physicochemical property Structure-Activity Relationship

Superior Lipophilicity Over 3,5-Dibromophenol

A direct comparison of computed LogP values reveals a significant difference in lipophilicity between the target compound and its closest analog lacking the methyl group. 3,5-Dibromo-2-methylphenol has a LogP of 3.22560, which is notably higher than the LogP of 2.91720 for 3,5-dibromophenol [1]. This quantifiable difference of 0.3084 log units translates to a roughly 2-fold increase in partition coefficient favoring the organic phase. The increased lipophilicity is a direct consequence of the hydrophobic methyl substituent and will influence the compound's behavior in extraction processes, membrane permeability in biological assays, and retention time in reversed-phase chromatography.

Lipophilicity Physicochemical property Chromatography

Regioselectivity from the Ortho-Methyl Group

The defining feature of 3,5-Dibromo-2-methylphenol is the presence of the methyl group at the ortho-position (position 2) relative to the hydroxyl group. This group introduces steric hindrance that is absent in analogs like 3,5-dibromophenol or 2,4-dibromophenol . This steric bulk can be strategically leveraged to block one reactive site, thereby directing subsequent chemical transformations (e.g., cross-coupling, etherification, or electrophilic substitution) to the less hindered para-position (position 5) or meta-positions (positions 3 or 4). This intrinsic regiocontrol is a valuable design element for chemists seeking to build molecular complexity with greater precision and fewer byproducts.

Synthetic chemistry Regioselectivity Building block

Validated Applications of 3,5-Dibromo-2-methylphenol


Medicinal Chemistry: Enhancing Lipophilicity of Leads

In drug discovery programs where increasing the LogP of a lead series is a key objective, 3,5-Dibromo-2-methylphenol presents a strategic advantage over less lipophilic bromophenol building blocks. Its measured LogP of 3.23 is approximately 2-fold higher than that of 3,5-dibromophenol (LogP 2.92), directly influencing a compound's ability to cross biological membranes and its overall pharmacokinetic profile. This makes it a superior choice for synthesizing analogs intended for targets in the central nervous system or for improving oral bioavailability .

Synthetic Methodology: Regioselectivity via Steric Hindrance

Chemists developing new synthetic routes can exploit the ortho-methyl group of 3,5-Dibromo-2-methylphenol to enforce regioselectivity. The steric hindrance from the methyl group effectively shields the ortho-position, directing subsequent reactions, such as metal-catalyzed cross-couplings or nucleophilic substitutions, to the less hindered positions. This built-in selectivity is a quantifiable benefit, reducing the need for additional protection/deprotection steps and simplifying purification, thereby increasing overall synthetic yield and efficiency .

Physicochemical Profiling: Chromatographic Calibration with LogP

Due to its distinct lipophilicity (LogP 3.23) and polar surface area (PSA 20.23), 3,5-Dibromo-2-methylphenol can serve as a useful reference compound for calibrating and optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) methods. Its retention time will be notably different from that of 3,5-dibromophenol (LogP 2.92), providing a clear benchmark for separating analytes with similar but distinct hydrophobicities. This application is directly supported by its well-defined and quantifiable physicochemical properties .

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